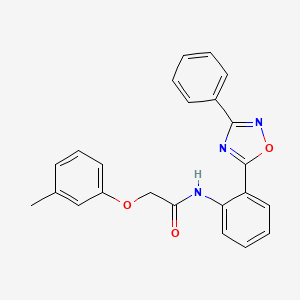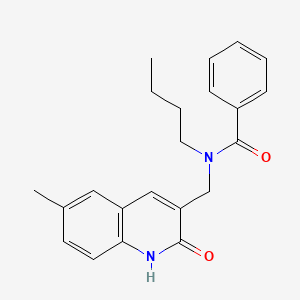
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide, also known as DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMB belongs to the family of benzamide derivatives and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in cellular metabolism and survival. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases, which are involved in the regulation of gene expression and cellular differentiation. This compound has also been shown to modulate the activity of various transcription factors, including NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various research applications. This compound has been shown to possess antioxidant and anti-inflammatory properties, which are key factors in the development of various diseases. This compound has also been shown to modulate the activity of various enzymes involved in cellular metabolism and survival, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has several advantages for lab experiments, including its high yield and purity, as well as its unique biochemical and physiological properties. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide, including its potential therapeutic applications in various diseases, as well as its mechanism of action and pharmacokinetics. Future research should also focus on the development of novel analogs of this compound with improved pharmacokinetic properties and reduced toxicity. Additionally, research should focus on the optimization of the synthesis of this compound and its analogs to improve yield and purity. Overall, this compound has significant potential for various research applications and may hold promise for the development of novel therapeutics in the future.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide can be synthesized through a multistep process involving the reaction between 2-hydroxy-3-methoxybenzaldehyde and 2,5-dimethylaniline, followed by the condensation reaction with 3-formylchromone. The final product is obtained through the reduction and acetylation of the intermediate compound. The synthesis of this compound has been optimized and can be achieved with high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by modulating the activity of key enzymes involved in glucose metabolism. In neurodegenerative disorder research, this compound has been shown to protect neuronal cells from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-11-12-18(2)24(13-17)28(26(30)20-8-6-9-22(15-20)31-3)16-21-14-19-7-4-5-10-23(19)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBVVWDFXJZVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)
![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)

![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)

